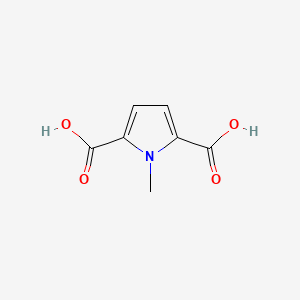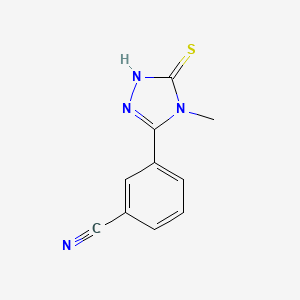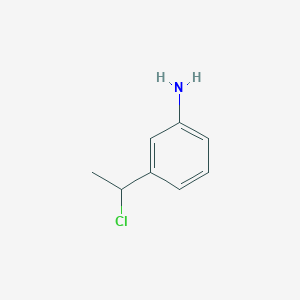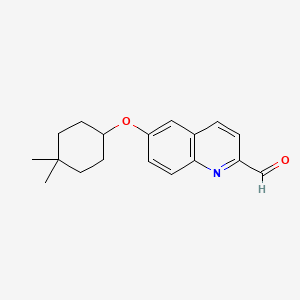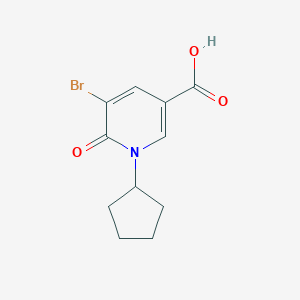
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid is a heterocyclic organic compound that features a bromine atom at the 5-position, a cyclopentyl group at the 1-position, and a carboxylic acid group at the 3-position of a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 1-cyclopentyl-6-oxopyridine-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another approach involves the cyclization of a suitable precursor, such as 5-bromo-1-cyclopentyl-2,4-dioxo-3-pyridinecarboxylic acid, under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The carbonyl group at the 6-position can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The cyclopentyl group can be oxidized to a cyclopentyl ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (e.g., aniline) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: 5-Amino-1-cyclopentyl-6-oxopyridine-3-carboxylic acid.
Reduction: 5-Bromo-1-cyclopentyl-6-hydroxypyridine-3-carboxylic acid.
Oxidation: this compound ketone.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of brominated pyridine derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
5-Bromo-1-cyclopentyl-6-oxopyridine-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
5-Bromo-1-cyclopentyl-6-oxopyridine-3-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
Uniqueness
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C11H12BrNO3 |
|---|---|
Molekulargewicht |
286.12 g/mol |
IUPAC-Name |
5-bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO3/c12-9-5-7(11(15)16)6-13(10(9)14)8-3-1-2-4-8/h5-6,8H,1-4H2,(H,15,16) |
InChI-Schlüssel |
DYRVVGURZVCUQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C=C(C=C(C2=O)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


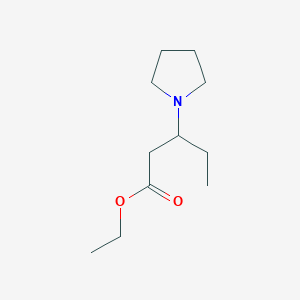
![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13884989.png)

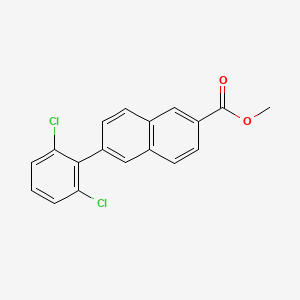




![Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13885038.png)
